Limonene Limonene Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113°F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes.
Limonene is a monoterpene that is cyclohex-1-ene substituted by a methyl group at position 1 and a prop-1-en-2-yl group at position 4 respectively. It has a role as a human metabolite. It is a monoterpene and a cycloalkene. It derives from a hydride of a p-menthane.
Limonene is a natural product found in Elsholtzia blanda, Cryptomeria japonica, and other organisms with data available.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).
Brand Name: Vulcanchem
CAS No.: 8016-20-4
VCID: VC8474822
InChI: InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
SMILES: CC1=CCC(CC1)C(=C)C
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

Limonene

CAS No.: 8016-20-4

Cat. No.: VC8474822

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Limonene - 8016-20-4

Specification

CAS No. 8016-20-4
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name 1-methyl-4-prop-1-en-2-ylcyclohexene
Standard InChI InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
Standard InChI Key XMGQYMWWDOXHJM-UHFFFAOYSA-N
Impurities Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
SMILES CC1=CCC(CC1)C(=C)C
Canonical SMILES CC1=CCC(CC1)C(=C)C
Boiling Point 352 °F at 760 mm Hg (USCG, 1999)
176.0 °C
Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/
352°F
Colorform Colorless liquid
Colorless mobile liquid
Clear to light yellow liquid
Flash Point 115 °F (USCG, 1999)
113 °F (45 °C) (Close cup)
115°F
Melting Point -40 °F (USCG, 1999)
-86.4333333333 °C
-95.5 °C
-40°F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Limonene (C₁₀H₁₆) belongs to the terpene class, featuring a cyclic monoterpene structure with a methyl group substituted at position 1 and an isopropenyl group at position 4 of the cyclohexene ring . The chirality of limonene influences its biological activity, with d-limonene being the predominant form in nature .

Physical Properties

Table 1 compares key physicochemical parameters across limonene isomers:

Propertyd-Limonenel-LimoneneDipentene
Boiling Point (°C)175.5–176.0175.5176.0
Melting Point (°C)-74.35-74.35-95.9
Density (g/cm³ at 20°C)0.84110.84220.8402
Vapor Pressure (kPa)0.190.190.19
Water Solubility (mg/L)13.8N/AN/A

Data compiled from WHO and Australian Government assessments .

The low water solubility (13.8 mg/L at 25°C) and high lipophilicity (log P = 4.83) dictate its pharmacokinetic behavior, favoring accumulation in lipid-rich tissues .

Natural Occurrence and Industrial Production

Botanical Sources

Limonene constitutes 90–95% of orange peel oil and 60–70% of lemon oil, with annual global production exceeding 70,000 metric tons from citrus processing . Non-citrus sources include:

  • Mentha species (peppermint, spearmint): 2–8%

  • Coniferous resins: 3–5%

  • Cannabis sativa: 0.1–2%

Extraction Methods

Industrial-scale isolation employs:

  • Cold pressing: Yields 2–4% oil from citrus peels

  • Steam distillation: Achieves 85–90% purity

  • Fractional crystallization: Separates enantiomers

Pharmacological Activities and Mechanisms

Neuroprotective Effects

A 2024 rat study demonstrated d-limonene’s efficacy against chronic restraint stress :

ParameterStress GroupStress + Limonene
Sucrose Preference (%)48.2 ± 5.172.4 ± 6.3*
BDNF (pg/mg protein)18.9 ± 2.434.7 ± 3.1*
IL-1β (pg/mg protein)45.6 ± 4.828.3 ± 3.6*
  • p<0.01 vs. stress group

Mechanistically, limonene suppressed hippocampal caspase-1 (↓40%) and IL-6 (↓35%) while elevating BDNF levels (↑83%), suggesting anti-neuroinflammatory action via NLRP3 inflammasome modulation .

Antimicrobial Properties

Limonene exhibits broad-spectrum activity:

  • Bacteria: MIC₉₀ = 0.5–2.0 μL/mL against S. aureus and E. coli

  • Fungi: 80% growth inhibition of C. albicans at 1.5% v/v

  • Biofilms: Disrupts Pseudomonas aeruginosa biofilms at sub-MIC concentrations (0.25 μL/mL)

The antimicrobial mechanism involves membrane permeabilization, evidenced by 300% increase in propidium iodide uptake in treated B. subtilis .

SpeciesRouteLD₅₀ (mg/kg)
RatOral4,400
RabbitDermal>5,000
MouseInhalation1,200 (4h)

Data from EU CLP classification

Chronic Exposure Risks

The German IAQ established a chronic exposure limit (CEL) of 4.5 mg/m³ (0.8 ppm) based on hepatic effects in 180-day rat studies . Human occupational guidelines:

  • TLV-TWA: 20 ppm (ACGIH)

  • PEL: 30 ppm (OSHA)

Industrial and Therapeutic Applications

Emerging Medical Applications

  • Oncology: Synergizes with doxorubicin (CI = 0.3–0.5) in breast cancer models

  • Diabetes: Reduces HbA1c by 1.2% in streptozotocin-induced rats

  • Analgesia: 50 mg/kg limonene decreased formalin-induced pain by 60%

Regulatory Status and Quality Control

International Standards

  • EP: Requires ≥90% d-limonene in pharmaceutical grades

  • USP: Limits peroxides to <10 mmol/kg

  • ISO: Specifies GC-FID purity testing (≥97% total terpenes)

Stability Considerations

Degradation pathways:

  • Oxidation: Forms carveol (20–30%) and limonene oxide (10–15%) at 25°C/60% RH

  • Photolysis: t₁/₂ = 48h under UV exposure

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